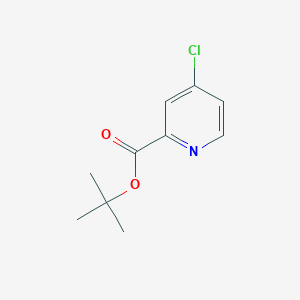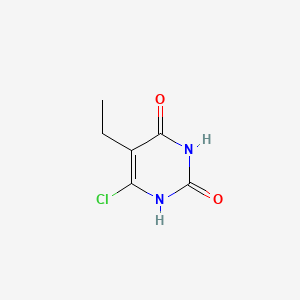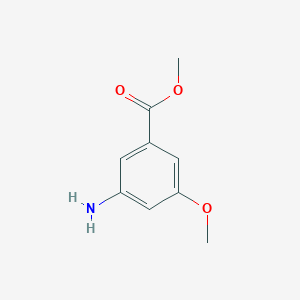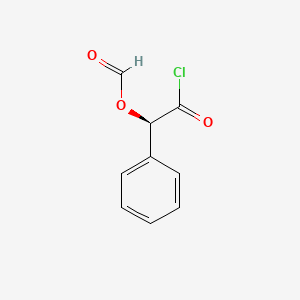
2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-
Overview
Description
“2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” is a ligand in the form of a white solid . It has been studied kinetically and thermodynamically in proton transfer reactions and photoexcitation with visible light .
Synthesis Analysis
The synthesis of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” involves a reaction with nickel (II) chloride hexahydrate, triphenylphosphine, and zinc in N,N-dimethyl-formamide at 80℃ for 72 hours under an inert atmosphere . The reaction mixture is then poured into a beaker containing 2 mL ammonia (24% aq) and 20 g ice, and extracted with diethyl ether .Molecular Structure Analysis
The molecular formula of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” is C12H6F6N2 .Chemical Reactions Analysis
This compound has been used in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes . It has also been studied in proton transfer reactions and photoexcitation with visible light .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” include a molecular weight of 292.18 , a melting point of 78-80°C . It is a solid at room temperature .Scientific Research Applications
1. Solid Form Landscape of Bipyridines
- Application Summary : This compound is used as a coformer and ligand in coordination chemistry. It was subjected to solid form screening and crystal structure prediction .
- Methods of Application : Experimental methods such as thermal analysis, isothermal calorimetry, X-ray diffraction, gravimetric moisture (de)sorption, and IR spectroscopy were used .
- Results : Multiple solid-state forms were found for the 4,4’-isomer. The computed anhydrate crystal energy landscapes have the 2,2’-bipyridine as the lowest energy structure and the 4,4’-bipyridine among the low-energy structures .
2. Synthesis of Bipyridine Derivatives
- Application Summary : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application : Various synthetic methods have been developed, including metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
- Results : Despite the challenges associated with traditional catalysis methods, these alternative pathways offer promising avenues for overcoming the challenges .
3. Photocatalysis and Phosphorescent OLEDs
- Application Summary : This ligand is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .
4. Lanthanoid-Centered Luminescence
- Application Summary : The tetradentate ligand 4,4’-bis (trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes [RE (1)2]− (RE = Y, Tb, Dy) were synthesized .
- Results : The terbium and dysprosium complexes show lanthanoid-centered luminescence in aqueous solution .
5. Photocatalysis
- Application Summary : This compound is used as a ligand in Ir (III) complexes suitable for use in photocatalysis .
6. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
7. Photoreactors
- Application Summary : This ligand is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs . It can be used with a line of photoreactors .
8. Vapor–Phase Reaction
Safety And Hazards
Future Directions
The future directions for “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” could involve its use in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs . It could also be used in the synthesis of other compounds, as indicated by its use in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes .
properties
IUPAC Name |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOMEQIMPYKURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476648 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
CAS RN |
142946-79-0 | |
| Record name | 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)







![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
